

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Cat. No.: B1346621

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** Derivatives and Analogs for Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist Foreword: The Enduring Legacy and Untapped Potential of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a term bestowed upon molecular frameworks that are repeatedly found in bioactive compounds. First synthesized in 1883, phenothiazine and its derivatives have become a cornerstone of modern therapeutics, most notably in the realm of neuropsychiatric disorders.^[1] The archetypal drug, chlorpromazine, revolutionized the treatment of schizophrenia and laid the groundwork for the development of a vast arsenal of antipsychotic agents.^[2] At the heart of many of these therapeutic agents lies a key synthetic intermediate: **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine**. This guide provides a comprehensive technical overview of this crucial building block and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), multifaceted biological activities, and the analytical methodologies required to explore this rich chemical space. Our objective is to not only provide a historical perspective but to also illuminate the path forward for developing novel therapeutics from this versatile scaffold.

Part 1: The Core Moiety: Synthesis and Chemical Properties

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine (CAS No: 2765-59-5) is the foundational starting material for a plethora of phenothiazine-based drugs.^[3] Its strategic importance stems from the presence of two key reactive sites: the nucleophilic nitrogen at position 10 of the phenothiazine ring and the electrophilic terminal carbon of the 3-chloropropyl side chain. This dual reactivity allows for a modular and efficient approach to the synthesis of diverse libraries of compounds.

Synthesis of the 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine Intermediate

The synthesis of the title compound is typically achieved through the N-alkylation of 2-chlorophenothiazine. A common and effective method involves the reaction of 2-chlorophenothiazine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a strong base.^[4]

Experimental Protocol: N-Alkylation of 2-Chlorophenothiazine

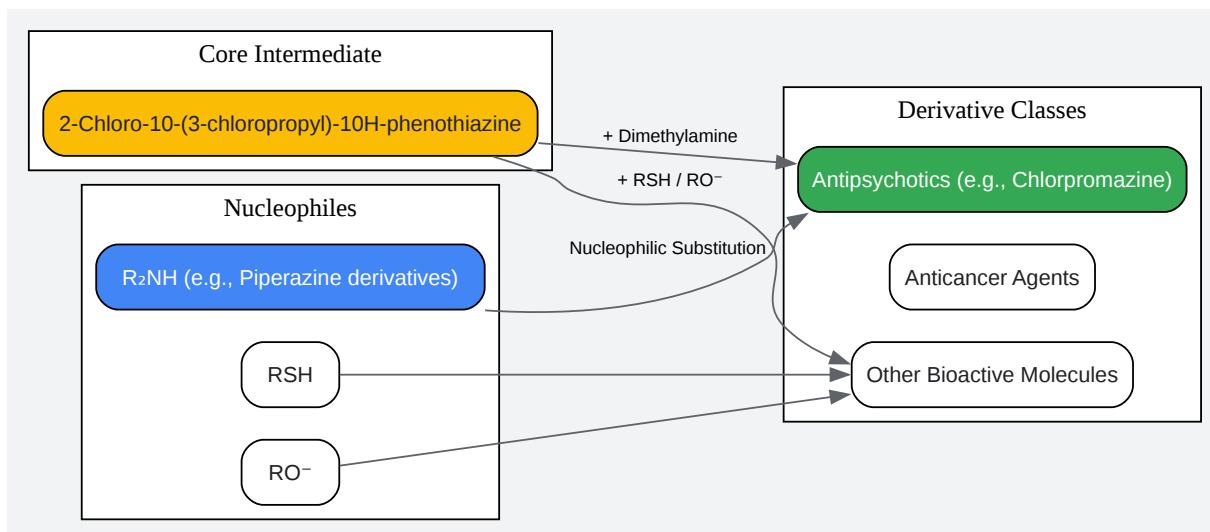
Objective: To synthesize **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine**.

Materials:

- 2-Chlorophenothiazine
- 1-Bromo-3-chloropropane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether (Et₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:


- To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, add a solution of 2-chlorophenothiazine (1 equivalent) in DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (1.1 equivalents) dropwise.
- Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of brine at 0 °C.
- Extract the aqueous mixture with diethyl ether (3 x volumes).
- Combine the organic layers and wash with water (3 x volumes) to remove residual DMF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc in hexane).
- Combine the fractions containing the desired product and evaporate the solvent to yield **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** as a pale yellow oil.[\[4\]](#)

Characterization Data: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique	Expected Results
¹ H-NMR (CDCl ₃ , 400 MHz)	δ (ppm): 2.20 (quintet, 2H), 3.63 (triplet, 2H), 4.02 (triplet, 2H), 6.84-7.19 (m, 7H)[4]
¹³ C-NMR (CDCl ₃ , 75 MHz)	δ (ppm): 29.4, 42.2, 44.0, 115.8, 115.9, 122.5, 123.4, 124.1, 125.3, 127.5, 127.6, 128.0, 133.3, 144.2, 146.3[4]
Mass Spectrometry (HR-MS ESI-TOF)	m/z: Calculated for C ₁₅ H ₁₃ Cl ₂ NS [M ⁺] 309.0146, Found 309.0166[4]

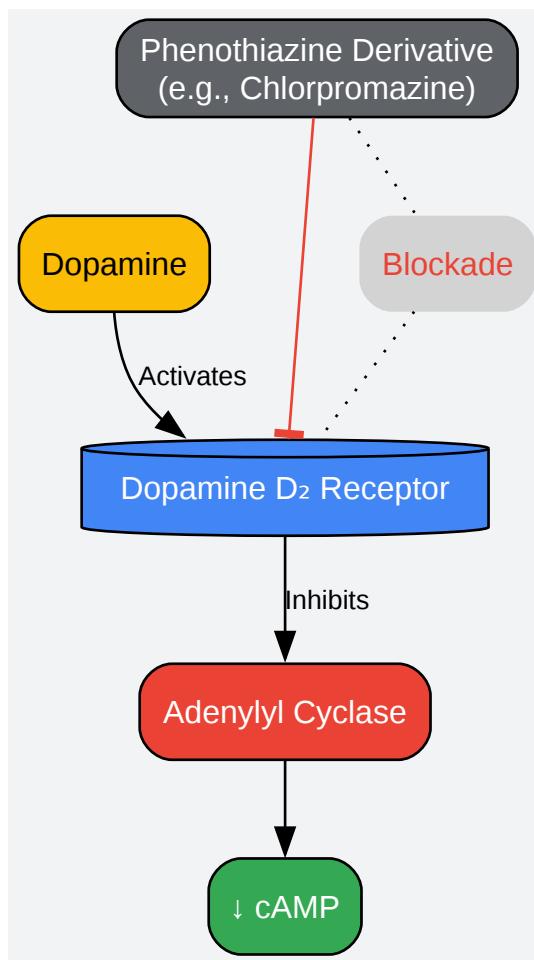
Derivatization Strategies

The synthetic utility of **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** lies in the reactivity of the terminal chloride, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, most commonly secondary or tertiary amines, to generate pharmacologically active compounds.

[Click to download full resolution via product page](#)

Caption: Derivatization workflow of the core intermediate.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets


The pharmacological profile of phenothiazine derivatives is exquisitely sensitive to their structural modifications. Decades of research have established a clear set of structure-activity relationships that govern their efficacy and side-effect profiles.

Key SAR Principles

- Substitution at the 2-Position: An electron-withdrawing group, such as chlorine or trifluoromethyl, at the 2-position of the phenothiazine ring is crucial for antipsychotic activity. [5] This substituent is believed to enhance the molecule's affinity for dopamine receptors.[5]
- The N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity.[5][6] Shortening or lengthening this chain generally leads to a decrease in potency.[6]
- The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high activity.[5] This group is typically protonated at physiological pH, allowing for ionic interactions with the target receptor.

Primary Pharmacological Target: The Dopamine D₂ Receptor

The principal mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain.[7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The conformation of the N-10 side chain allows the molecule to mimic the structure of dopamine, enabling competitive antagonism at the receptor binding site.[8]

[Click to download full resolution via product page](#)

Caption: Antagonism of the Dopamine D₂ receptor signaling pathway.

Expanded Biological Activities

Beyond their well-established role as antipsychotics, phenothiazine derivatives have demonstrated a wide range of other biological activities, suggesting a polypharmacological profile.^[7] These include:

- **Anticancer Activity:** Some derivatives exhibit anti-proliferative effects by inhibiting calmodulin and protein kinase C, or by reversing multidrug resistance through the inhibition of P-glycoprotein.^[7]
- **Anti-inflammatory Effects:** Certain phenothiazines have been shown to possess anti-inflammatory properties.^[1]

- Antimicrobial and Antiviral Activity: The phenothiazine scaffold has been explored for the development of new antimicrobial and antiviral agents.[1]

Part 3: Therapeutic Applications and Future Directions

The derivatization of **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** has led to the development of numerous clinically significant drugs.

Established Therapeutic Agents

Drug Name	Terminal Amino Group	Primary Therapeutic Use
Chlorpromazine	-N(CH ₃) ₂	Schizophrenia, Bipolar Disorder, Nausea/Vomiting[2]
Prochlorperazine	-N(C ₄ H ₈)N-CH ₃	Severe Nausea/Vomiting, Psychosis[9]
Perphenazine	-N(C ₄ H ₈)N-(CH ₂) ₂ OH	Schizophrenia, Nausea/Vomiting

Future Perspectives

The diverse biological activities of phenothiazine derivatives suggest that the therapeutic potential of this scaffold has not yet been fully realized. Future research efforts could focus on:

- Repurposing: Systematically screening existing phenothiazine libraries for new therapeutic applications, such as in oncology or infectious diseases.
- Targeted Drug Design: Leveraging the established SAR to design novel derivatives with improved selectivity for specific biological targets, thereby minimizing off-target side effects.
- Ferroptosis Inhibition: Recent studies have identified phenothiazine derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting potential applications in ischemic stroke and other neurodegenerative diseases.[10]

Part 4: Analytical and Quality Control Considerations

The robust analysis of synthesized phenothiazine derivatives is critical for both research and clinical applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Standard Analytical Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 5. SAR of phenothiazine.pptx [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 9. Wanderlog: travel itinerary, vacation & road trip planner [wanderlog.com]

- 10. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-10-(3-chloropropyl)-10H-phenothiazine derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346621#2-chloro-10-3-chloropropyl-10h-phenothiazine-derivatives-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com